Oosporein

Descripción general

Descripción

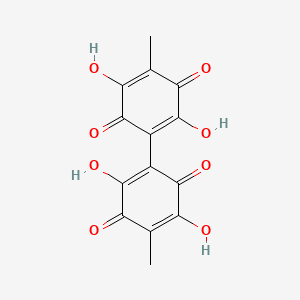

Oosporein is a toxic, bronze-colored dibenzoquinone with the molecular formula C14H10O8 . It was first extracted from various molds and has antibiotic, antiviral, cytotoxic, antifungal, and insecticide properties .

Synthesis Analysis

The synthesis of oosporein involves a pH signaling transcription factor, BbPacC. Overexpression of BbPacC promotes oosporein production in B. bassiana at pH 6.0 or under alkaline conditions (pH 8.0), but deletion of this gene abolished oosporein production . Another study found that the oosporein biosynthetic machinery in fungi includes a polyketide synthase (PKS) pathway with seven genes for quinone biosynthesis .Molecular Structure Analysis

The molecular structure of oosporein is represented by the formula C14H10O8 .Chemical Reactions Analysis

Oosporein has been found to have cytotoxic effects, causing chronic disorders in animals. It has been isolated from the fungus Cochliobolus kusanoi of Nerium oleander L . The toxic effects of oosporein and the possible mechanisms of cytotoxicity, as well as the role of oxidative stress in cytotoxicity, have been evaluated in vitro .Physical And Chemical Properties Analysis

Oosporein has a molar mass of 306.224 g·mol−1 . Its density is 1.9±0.1 g/cm3, and it has a boiling point of 398.0±42.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Biocontrol Agent

Oosporein is produced by certain fungi like Beauveria bassiana , which is widely used as a biocontrol agent against major arthropod pests. This fungus synthesizes a range of bioactive compounds, including oosporein, which contribute to its effectiveness in controlling pests .

Plant Growth Promotion

Under aluminum stress, oosporein has been shown to promote plant growth in Miscanthus sinensis seedlings at certain concentrations. It also exhibits low phytotoxicity compared to other compounds, making it a potential growth promoter in agriculture .

Antimicrobial Activity

The red dibenzoquinone pigment of oosporein has been reported to possess antimicrobial properties. It’s found in soil and endophytic fungi and has been studied for its potential use in combating microbial infections .

Pest Mortality

Research indicates that oosporein can cause significant mortality in pests like whiteflies when used alone, and even more so when combined with fungal conidia, suggesting its use in integrated pest management strategies .

Regulation of Fungal Metabolism

Oosporein has been observed to induce the expression of its own biosynthetic enzymes in fungi like Beauveria caledonica , suggesting a feedback induction mechanism that could be harnessed for regulating fungal metabolism .

Chemical Synthesis

The physiochemical properties of oosporein have been explored, and its chemical synthesis has been achieved, opening up possibilities for its use in various industrial applications .

Mecanismo De Acción

Oosporein is a red dibenzoquinone pigment that has been found in a number of soil and endophytic fungi, as well as in the entomopathogenic Beauveria genus . It has various functions, including insecticidal activity, phytotoxicity, antifungal activity, and a siderophore .

Target of Action

The primary targets of Oosporein are insects and bacteria . It has evolved the ability to parasitize insects and outcompete microbial challengers for assimilation of host nutrients .

Mode of Action

Oosporein acts as an antimicrobial compound to limit microbial competition on Beauveria bassiana-killed hosts . It inhibits the splitting of prophenoloxidase into polyphenol oxidase (PPO), which then hinders the activation of prophenoloxidase (PO) . It also directly inhibits the expression of antifungal peptide gallerimycin (from Gal gene) at the post-transcriptional level .

Biochemical Pathways

The biosynthesis of Oosporein involves a polyketide synthase (PKS) pathway including seven genes for quinone biosynthesis . The PKS Oosporein synthase 1 (OpS1) produces orsellinic acid that is hydroxylated to benzenetriol by the hydroxylase OpS4 .

Pharmacokinetics

It is known that it is produced mainly in insect cadavers at 24–48 hours after death .

Result of Action

The production of Oosporein results in a dramatic decrease (∼90%) in bacterial counts after host death, which correlates with Oosporein production . This allows the Beauveria bassiana fungus to maximally use host nutrients to grow and sporulate on infected cadavers .

Action Environment

The action of Oosporein can be influenced by environmental factors. For example, it has been reported that Oosporein has a detoxification effect as a siderophore and aids in the growth of Miscanthus sinensis under Aluminum exposure .

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,5-dihydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h15,17,20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMPJEGFPQTNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)O)C2=C(C(=O)C(=C(C2=O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963861 | |

| Record name | Oosporein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

475-54-7 | |

| Record name | Oosporein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oosporein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oosporein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oosporein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OOSPOREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708AUK232A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

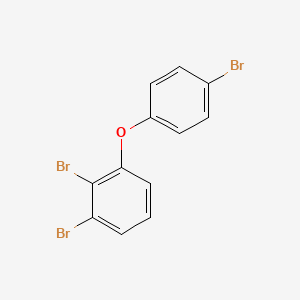

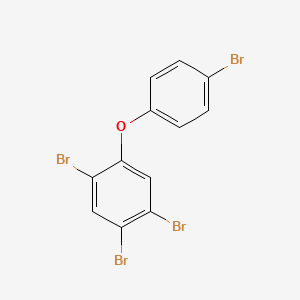

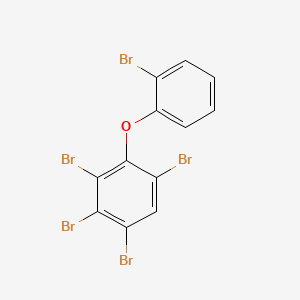

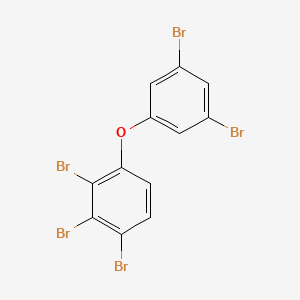

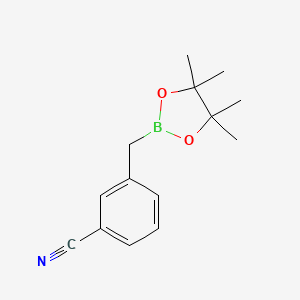

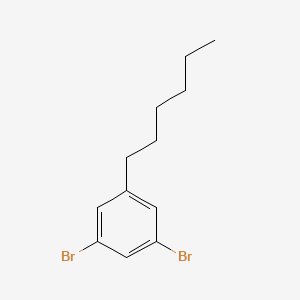

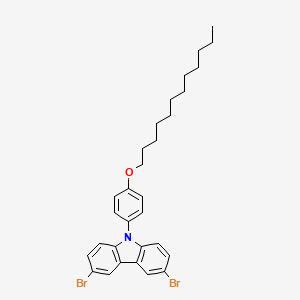

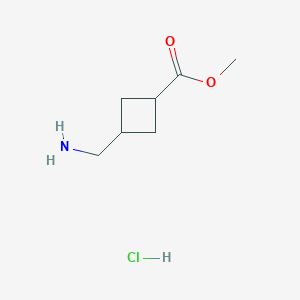

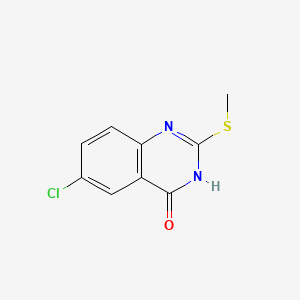

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)